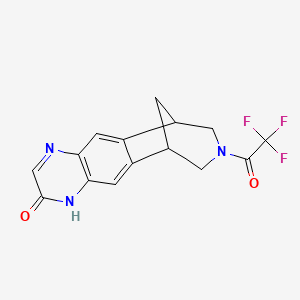

Hydroxy Varenicline N-Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxy Varenicline N-Trifluoroacetate is a chemical compound with the molecular formula C15H12F3N3O2 and a molecular weight of 323.27 g/mol . It is a protected metabolite of Varenicline, a medication used to treat nicotine addiction . The compound is characterized by its pale yellow solid form and slight solubility in chloroform and methanol .

Métodos De Preparación

Hydroxy Varenicline N-Trifluoroacetate is synthesized through a series of chemical reactions involving Varenicline and trifluoroacetic acid. The synthetic route typically involves the protection of Varenicline with trifluoroacetic acid to form the N-Trifluoroacetate derivative . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

Hydroxy Varenicline N-Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Hydroxy Varenicline N-Trifluoroacetate has several scientific research applications:

Mecanismo De Acción

Hydroxy Varenicline N-Trifluoroacetate exerts its effects through its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a partial agonist at these receptors, particularly the α4β2 subtype . This interaction modulates dopaminergic function, reducing nicotine cravings and withdrawal symptoms . The molecular targets include various nAChR subtypes, and the pathways involved are primarily related to dopaminergic signaling .

Comparación Con Compuestos Similares

Hydroxy Varenicline N-Trifluoroacetate is unique due to its trifluoroacetate group, which provides distinct chemical properties compared to other Varenicline metabolites . Similar compounds include:

Varenicline: The parent compound, used for smoking cessation.

N-Methyl Varenicline: A methylated derivative with different pharmacological properties.

Hydroxy Varenicline N-Acetyl: Another protected metabolite with an acetyl group instead of trifluoroacetate.

These compounds share structural similarities but differ in their chemical properties and biological activities .

Actividad Biológica

Hydroxy Varenicline N-Trifluoroacetate is a derivative of varenicline, primarily known for its role as a partial agonist at nicotinic acetylcholine receptors. This compound has garnered attention due to its potential applications in smoking cessation and other therapeutic areas related to addiction and neurological disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H12F3N3O2. The trifluoroacetate group enhances its pharmacological properties, potentially improving efficacy and bioavailability compared to its parent compound, varenicline. The compound is characterized by:

- Partial Agonist Activity : Exhibits partial agonism at alpha-4 beta-2 nicotinic acetylcholine receptors.

- Chemical Reactivity : Capable of undergoing hydrolysis to yield Hydroxy Varenicline and trifluoroacetic acid, influencing its metabolic pathways.

This compound acts primarily by:

- Receptor Activation : It partially activates nicotinic acetylcholine receptors, mimicking nicotine's effects while reducing withdrawal symptoms and cravings associated with nicotine dependence.

- Influencing Neurotransmitter Release : The compound modulates neurotransmitter release in the cholinergic system, potentially affecting mood and cognition.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Solubility : Slight solubility in chloroform and methanol, which may affect its absorption and distribution in biological systems.

- Metabolism : As a metabolite of varenicline, it contributes to the overall pharmacological effects observed with varenicline treatment.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound and related compounds:

- Smoking Cessation Trials : Clinical trials have demonstrated that varenicline (and by extension, its derivatives) significantly improves smoking cessation rates compared to placebo. For instance, a study showed that participants using varenicline had a continuous abstinence rate of 38.2% versus 11.6% for placebo during the initial weeks .

- Safety Assessments : A meta-analysis indicated that varenicline users did not exhibit an increased risk for major cardiovascular or neuropsychiatric events compared to nicotine replacement therapies (NRT) . This suggests that this compound may share a similar safety profile.

- Neurological Impact Studies : Research indicates that compounds like this compound may influence dopamine levels through modulation of nicotinic receptors, which is crucial for understanding their role in addiction treatment .

Propiedades

IUPAC Name |

14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPELGARMUSJCPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857858 |

Source

|

| Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357426-10-9 |

Source

|

| Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.